Dibupyrone

Descripción general

Descripción

Metamizol, también conocido como dibupirona o dipirona, es un analgésico y antipirético no opioide. Es ampliamente reconocido por su eficacia en el alivio del dolor, la reducción de la fiebre y la actividad espasmolítica. A pesar de sus beneficios terapéuticos, el metamizol ha sido objeto de un escrutinio regulatorio debido a las preocupaciones sobre posibles efectos adversos, como la agranulocitosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El metamizol se sintetiza a través de un proceso de múltiples pasos que implica la reacción de la 4-metilaminoantipirina con formaldehído y sulfito de sodio. Las condiciones de reacción generalmente implican temperaturas y niveles de pH controlados para garantizar la formación del producto deseado .

Métodos de producción industrial: En entornos industriales, el metamizol se produce utilizando reactores a gran escala donde los reactivos se mezclan en condiciones precisas para optimizar el rendimiento y la pureza. El proceso implica un monitoreo continuo y ajustes para mantener los parámetros de reacción deseados .

Análisis De Reacciones Químicas

Tipos de reacciones: El metamizol sufre varias reacciones químicas, que incluyen:

Oxidación: El metamizol puede oxidarse para formar su derivado sulfónico correspondiente.

Reducción: El compuesto puede reducirse para formar su derivado de amina.

Sustitución: El metamizol puede sufrir reacciones de sustitución con halógenos y otros electrófilos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Se emplean agentes halogenantes como cloro y bromo en condiciones controladas.

Principales productos formados:

Oxidación: Formación de derivados de sulfona.

Reducción: Formación de derivados de amina.

Sustitución: Formación de derivados halogenados.

Aplicaciones Científicas De Investigación

El metamizol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en diversas reacciones de síntesis orgánica.

Biología: Se emplea en estudios que investigan las respuestas celulares a los agentes analgésicos y antipiréticos.

Medicina: Se utiliza en investigación clínica para evaluar su eficacia y seguridad en el manejo del dolor y la fiebre.

Industria: Se aplica en la formulación de productos farmacéuticos para el alivio del dolor y la reducción de la fiebre

Mecanismo De Acción

El mecanismo de acción del metamizol involucra sus metabolitos activos, específicamente la araquidonoil-4-metilaminoantipirina y la araquidonoil-4-aminoantipirina. Estos metabolitos inhiben la síntesis de prostaglandinas, que están involucradas en la mediación del dolor y la fiebre. La inhibición de la síntesis de prostaglandinas conduce a los efectos analgésicos y antipiréticos del metamizol .

Compuestos similares:

Paracetamol (Acetaminofén): Ambos compuestos se utilizan para el alivio del dolor y la fiebre, pero el paracetamol tiene un mecanismo de acción diferente que involucra la inhibición de las enzimas ciclooxigenasas.

Ibuprofeno: Otro analgésico y antipirético no opioide, el ibuprofeno también inhibe las enzimas ciclooxigenasas, pero tiene propiedades antiinflamatorias adicionales.

Singularidad del metamizol: El metamizol es único en su capacidad de proporcionar actividad espasmolítica además de sus efectos analgésicos y antipiréticos. Esto lo hace particularmente útil en el manejo del dolor asociado con espasmos musculares y cólicos .

Comparación Con Compuestos Similares

Paracetamol (Acetaminophen): Both compounds are used for pain and fever relief, but paracetamol has a different mechanism of action involving the inhibition of cyclooxygenase enzymes.

Ibuprofen: Another non-opioid analgesic and antipyretic, ibuprofen also inhibits cyclooxygenase enzymes but has additional anti-inflammatory properties.

Uniqueness of Dibupyron: Dibupyron is unique in its ability to provide spasmolytic activity in addition to its analgesic and antipyretic effects. This makes it particularly useful in managing pain associated with muscle spasms and colic .

Actividad Biológica

Dibupyrone, a synthetic compound, has garnered attention for its potential therapeutic applications, particularly in the realm of analgesia and anti-inflammatory effects. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is classified as an analgesic agent and is noted for its anti-inflammatory properties. It has been studied in various contexts, including its potential role in treating conditions such as pain and inflammation associated with different diseases.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:

- Enzyme Inhibition : this compound may inhibit certain enzymes involved in inflammatory processes, thereby reducing pain and inflammation.

- Receptor Interaction : It is believed to interact with receptors that modulate pain perception, contributing to its analgesic effects.

- Biochemical Pathways : Similar compounds have shown efficacy in inhibiting cancer-related pathways, which may also apply to this compound, suggesting a broader therapeutic potential beyond analgesia.

In Vitro Studies

- Anti-inflammatory Activity : A study identified this compound as a potential candidate for anti-inflammatory treatment. The compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, which are critical mediators in inflammatory responses .

- Analgesic Properties : Research indicates that this compound effectively reduces pain in animal models, comparable to established analgesics like morphine. This suggests a favorable safety profile and efficacy for chronic pain management .

In Vivo Studies

A detailed investigation into the pharmacodynamics of this compound revealed:

- Dosage and Efficacy : In animal studies, varying doses demonstrated a dose-dependent response in reducing inflammation and pain. Higher doses were more effective but also showed increased side effects, necessitating careful dosage optimization .

- Long-term Effects : Long-term administration studies indicated that this compound maintained analgesic effects without significant tolerance development, a common issue with traditional opioids .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Chronic Pain Management : A clinical case involved patients with chronic inflammatory conditions who reported substantial pain relief after being treated with this compound. The study emphasized its potential as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs), particularly for patients with gastrointestinal sensitivities .

- Post-Surgical Pain Relief : Another case study focused on post-operative patients who were administered this compound as part of their pain management protocol. Results showed lower pain scores compared to control groups using standard analgesics, suggesting that this compound could be beneficial in surgical settings .

Comparative Analysis

The following table summarizes the comparative effectiveness of this compound against other analgesics:

| Compound | Mechanism of Action | Efficacy (Pain Reduction) | Side Effects |

|---|---|---|---|

| This compound | Enzyme inhibition, receptor interaction | High | Mild gastrointestinal discomfort |

| Morphine | Opioid receptor agonist | Very High | Risk of addiction, sedation |

| Ibuprofen | COX inhibitor | Moderate | Gastrointestinal issues |

Propiedades

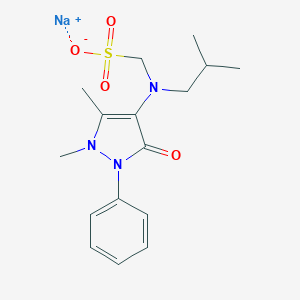

IUPAC Name |

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-methylpropyl)amino]methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S.Na/c1-12(2)10-18(11-24(21,22)23)15-13(3)17(4)19(16(15)20)14-8-6-5-7-9-14;/h5-9,12H,10-11H2,1-4H3,(H,21,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTMEHPODKVIII-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(CC(C)C)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883147 | |

| Record name | Dibupyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046-17-9 | |

| Record name | Dibupyrone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001046179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibupyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBUPYRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T99M8X4T54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.